3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Description
“3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H12FNO4S . It is also known by its CAS number 900015-24-9 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group. Additionally, it has a phenoxy group attached to the thiophene ring, which is further substituted with an amino group linked to a fluorobenzoyl group .Physical and Chemical Properties Analysis
This compound has a molar mass of 357.36 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the resources I have.Scientific Research Applications
Antibacterial Agent Synthesis
The synthesis of new molecules using pharmacophores like 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(Phenoxy)phenyl, and 4-fluorophenyl, which are closely related to 3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid, has been explored. These compounds have been screened for antibacterial activities, with many showing promising results at specific concentrations (Holla, Bhat, & Shetty, 2003).
Transformation in Anaerobic Conditions
Research into the anaerobic transformation of phenol to benzoate using fluorinated analogues has been conducted. The transformation process involves the accumulation of fluorobenzoic acids, indicating a potential pathway for environmental or microbial processing of similar compounds (Genthner, Townsend, & Chapman, 1989).
Hydrogen Bonding and Luminescent Properties
Studies have shown that compounds like dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which share structural similarities with this compound, can form hydrogen bonds and exhibit luminescent properties. These characteristics are useful in the development of new materials and sensors (Osterod et al., 2001).
Radical Scavenging Activity
The radical scavenging activity of phenolic compounds, including those containing fluoro groups, has been analyzed. Such studies help in understanding the antioxidant properties and potential health benefits of these compounds (Al‐Sehemi & Irfan, 2017).
Biochemical Applications
Fluorobenzoic acids, closely related to the studied compound, have been used in sensitive detection techniques for amino acids. Such applications are significant in biochemistry and medical diagnostics (Watanabe & Imai, 1981).
Properties
IUPAC Name |
3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO4S/c19-14-4-2-1-3-13(14)17(21)20-11-5-7-12(8-6-11)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMSEBOWVMKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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